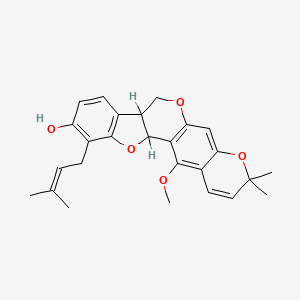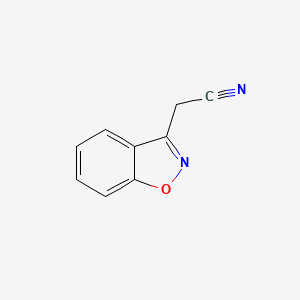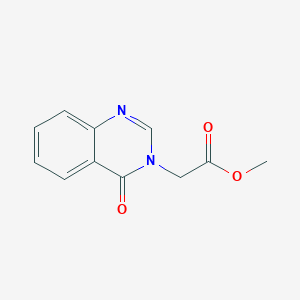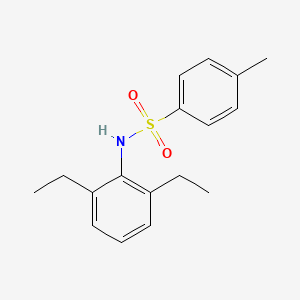
2-Hydroxy-5-nonylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-nonylbenzophenone, also known as this compound, is an organic compound with the molecular formula C22H28O2. It is a derivative of benzophenone, characterized by the presence of a hydroxy group and a nonyl chain on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nonylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzoyl chloride with 2-hydroxy-5-nonylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-nonylbenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The nonyl chain can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-nonylbenzoic acid.
Reduction: Formation of 2-hydroxy-5-nonylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 2-hydroxy-5-nonylphenyl bromide.
Applications De Recherche Scientifique
2-Hydroxy-5-nonylbenzophenone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized as a UV stabilizer in plastics and coatings.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-nonylbenzophenone involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing the degradation of materials. In biological systems, its antioxidant properties are attributed to the hydroxy group, which can donate hydrogen atoms to neutralize free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (2-hydroxy-4-methoxyphenyl)phenyl-: Known for its use as a sunscreen agent.
Methanone, (2-hydroxy-5-methylphenyl)phenyl-: Studied for its antimicrobial properties.
Methanone, (2-hydroxy-4-octyloxyphenyl)phenyl-: Used as a UV absorber in various applications.
Uniqueness
2-Hydroxy-5-nonylbenzophenone is unique due to its long nonyl chain, which enhances its lipophilicity and makes it suitable for applications in hydrophobic environments. This property distinguishes it from other benzophenone derivatives and broadens its range of applications.
Propriétés
Numéro CAS |
58085-73-7 |
|---|---|
Formule moléculaire |
C22H28O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(2-hydroxy-5-nonylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H28O2/c1-2-3-4-5-6-7-9-12-18-15-16-21(23)20(17-18)22(24)19-13-10-8-11-14-19/h8,10-11,13-17,23H,2-7,9,12H2,1H3 |
Clé InChI |
BHBZCWUKTDYMJM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
| 58085-73-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1616535.png)








![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole](/img/structure/B1616551.png)
![2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B1616552.png)
![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid](/img/structure/B1616553.png)
